ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE
Description
Properties
IUPAC Name |
ethyl 4-methyl-2-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanoylamino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S2/c1-4-13(17(27)24-19-21-10(3)15(31-19)18(28)29-5-2)30-20-23-16-14(25-26-20)11-8-6-7-9-12(11)22-16/h6-9,13H,4-5H2,1-3H3,(H,21,24,27)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYSZXLVTLTPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NC3=C(C4=CC=CC=C4N3)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by the condensation of isatin with thiosemicarbazide, followed by cyclization.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Functionalization with Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Thiazole Ring Formation
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Cyclization of thiobenzamide derivatives : Reaction of 3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate under basic conditions (e.g., DBU in THF) forms the thiazole ring via nucleophilic attack and cyclization .
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Alkylation steps : Introduction of alkyl groups (e.g., isobutyl bromide) to functionalize the thiazole ring, as seen in similar ethyl thiazolecarboxylate derivatives .
Amide Bond Formation
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Amidation : Conversion of carboxylic acid derivatives (e.g., thiazole-5-carboxylic acid) to amides using amines (e.g., butanamine) under coupling conditions (e.g., EDC/HOBt) .
Sulfanylamino Linkage
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Thioether formation : The sulfanylamino group suggests a nucleophilic substitution reaction, where a thiolate attacks an alkyl halide or bromide (e.g., butanamido group with a leaving group).
Triazinoindole Moiety
-
Cyclization : Synthesis of triazinoindole involves condensation of indole derivatives with triazine precursors (e.g., via [4+2] cycloaddition or stepwise imine formation) .
Mechanism for Thiazole Ring Formation
-
Activation of ethyl isocyanoacetate : Base (DBU) generates an enolate intermediate .
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Nucleophilic attack : The enolate attacks the imidoyl chloride (C=N bond), forming an intermediate .
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Cyclization : Tautomerization and proton transfer yield the thiazole ring .
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Ethyl isocyanoacetate, DBU, THF, −78°C → rt | Intermediate with C=N bond |
| 2 | Tautomerization and proton transfer | Thiazole ring formation |
Amidation Process
-
Activation of carboxylic acid : Conversion to acid chloride (e.g., using SOCl₂) .
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Coupling with amine : Reaction with butanamine to form the amide bond .
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | SOCl₂, reflux | Acid chloride |
| 2 | Butanamine, DMF | Amide bond formation |
NMR Analysis
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1H-NMR : Indicates NH signals (e.g., δ 4.52 s for NH₂) and aromatic protons (δ 7.03–7.60) .
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13C-NMR : Confirms carbonyl groups (e.g., NH-C=O) and heterocyclic carbons .
Mass Spectrometry
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HRMS : Validates molecular formula (e.g., C₂₃H₂₆N₆O₃S₂).
Challenges and Considerations
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Regioselectivity : Cyclization steps (e.g., thiazole formation) require precise control to avoid side products .
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Functional group compatibility : Preservation of the ethyl ester during amidation or alkylation steps .
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Purification : Chromatographic methods (e.g., column chromatography) are critical for isolating intermediates .
Research Implications
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-methyl-2-(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}butanamido)-1,3-thiazole-5-carboxylate has been investigated for its diverse biological activities:
- Anticancer Activity: Studies indicate that this compound can induce apoptosis in cancer cells by disrupting metal ion homeostasis and inhibiting key enzymes involved in cell proliferation .
- Antimicrobial Properties: Its structure suggests potential efficacy against various bacterial and fungal strains .
- Antiviral Effects: Preliminary research suggests that it may inhibit viral replication processes .
Chemical Biology
The compound serves as a valuable building block for synthesizing more complex molecules and can act as a reagent in various organic transformations . Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.
Material Science
In addition to its applications in biology and medicine, this compound is being explored for its potential use in developing new materials due to its heterocyclic nature and ability to form coordination complexes with metals .
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Research: A study published in Journal of Medicinal Chemistry demonstrated the compound's ability to inhibit tumor growth in vitro and in vivo models .
- Antimicrobial Activity Trials: Research highlighted its effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Viral Inhibition Studies: Investigations into its antiviral properties showed promising results against influenza virus strains .
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to metal ions, such as iron, and disrupt their homeostasis within cells. This can lead to the inhibition of key enzymes and pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with several synthesized derivatives, including:
ETHYL 5-[(2-CHLOROPHENYL)SULFANYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-TRIAZINE-6-CARBOXYLATE
- Key Similarities : Both compounds incorporate sulfur-linked substituents (sulfanyl groups) and ester functionalities.
ETHYL 2-(2-(3-(METHYLTHIO)-1,2,4-THIADIAZOL-5-YLTHIO)ACETAMIDO)-4-PHENYLTHIAZOLE-5-CARBOXYLATE (CAS 879073-81-1)
- Structure : Features a thiadiazole-thioacetamido-thiazole scaffold.
- Comparison: Both compounds utilize thioether linkages to connect heterocyclic moieties.
Physicochemical Properties
Critical Analysis of Structural Divergence
- Triazinoindole vs. Triazine/Triazole: The triazinoindole system in the target compound provides a larger aromatic surface, likely enhancing interactions with hydrophobic protein pockets compared to simpler triazines or triazoles .
- Sulfur Linkages : The sulfanyl group in the target compound may improve metabolic stability over oxygen-based linkers but could reduce solubility .
Biological Activity
Ethyl 4-Methyl-2-(2-{5H-[1,2,4]Triazino[5,6-B]Indol-3-YlSulfanyl}Butanamido)-1,3-Thiazole-5-Carboxylate is a complex heterocyclic compound that exhibits significant biological activity. This article explores its structure, synthesis, and biological effects based on diverse research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C23H26N6O3S2
- Molecular Weight: 498.63 g/mol
- Structure: The compound features a thiazole ring fused with a triazinoindole moiety, which is known for its pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Weight | 498.63 |
| LogP | 5.4162 |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 87.696 |
Synthesis Methods
The synthesis of this compound involves multi-step organic reactions. Common methods include:
- Starting Materials: Indole derivatives and various functional groups.
- Reagents: Phenylhydrazine hydrochloride, methanesulfonic acid.
- Techniques: Chromatography for purification and optimization of reaction conditions to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance:
- Study Findings: A derivative showed effectiveness against various bacterial strains with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Activity
The compound has shown potential in anticancer research:
- Mechanism of Action: It may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
- Case Study: In vitro studies demonstrated that the compound inhibited the growth of specific cancer cell lines (e.g., breast and prostate cancer) with IC50 values in the low micromolar range .
Neuroprotective Effects
Recent studies have suggested neuroprotective properties:
- Research Insights: The compound may protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes .
Case Studies and Research Findings
A selection of case studies highlights the biological activity of this compound:
-
Antimicrobial Efficacy:
- A study assessed its effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibition compared to controls .
- Cancer Cell Line Testing:
- Neuroprotection:
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling substituted triazinoindole derivatives with thiazole-carboxylate precursors. A general approach includes refluxing reactants in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization (e.g., ethanol-DMF mixtures) . To maximize purity, employ column chromatography with silica gel (gradient elution) and validate purity using HPLC (>98% by area normalization).
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR spectra to verify substituent positions and backbone integrity.
- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond connectivity .
- HRMS : High-resolution mass spectrometry validates the molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts for this complex heterocyclic system?
- Methodological Answer : Apply Design of Experiments (DoE) principles to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical factors influencing yield, such as reaction time (4–8 hours) and stoichiometric ratios . Advanced optimization may involve AI-driven kinetic modeling (e.g., COMSOL Multiphysics) to simulate reaction pathways and predict optimal conditions .
Q. What strategies resolve contradictions in reported biological activity data for triazinoindole-thiazole hybrids?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. To address this:
- Cross-Validation : Re-test the compound in multiple assays (e.g., enzymatic inhibition vs. cell-based viability) under standardized conditions.
- Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity measurements .
- Computational Docking : Perform molecular dynamics simulations to assess binding affinity consistency across studies .
Q. How can computational methods predict the reactivity of this compound in catalytic or biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution and reactive sites. For example:
- Calculate Fukui indices to identify nucleophilic/electrophilic regions.
- Simulate interaction energies with biological targets (e.g., enzyme active sites) using molecular docking software (AutoDock Vina) .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) stress. Monitor degradation via HPLC-DAD .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
